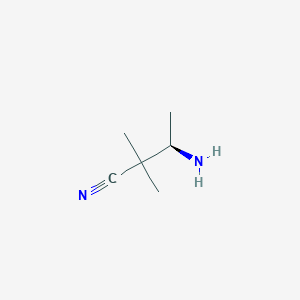![molecular formula C18H19FN4O B2499479 2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide CAS No. 1797710-36-1](/img/structure/B2499479.png)
2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide is a useful research compound. Its molecular formula is C18H19FN4O and its molecular weight is 326.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiopharmaceutical Development
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives structurally related to the compound , has been reported for their selective ligand properties for the translocator protein (18 kDa), highlighting their potential in radiolabeling and in vivo imaging using positron emission tomography (PET). Such compounds, notably DPA-714, have been designed with a fluorine atom allowing labeling with fluorine-18 for PET imaging of neuroinflammation and related pathologies (Dollé et al., 2008).
Cognitive Impairment Treatment
In the context of neurodegenerative and neuropsychiatric diseases, a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed, synthesized, and optimized, leading to the identification of a clinical candidate, ITI-214. This compound exhibited picomolar inhibitory potency for Phosphodiesterase 1 (PDE1) and demonstrated excellent selectivity against other PDE families, showing potential for the treatment of cognitive deficits associated with diseases such as schizophrenia and Alzheimer's (Li et al., 2016).
Pharmaceutical Building Blocks
Novel N-arylpyrazole-containing enaminones were synthesized and explored as key intermediates for the creation of substituted pyridine derivatives and other heterocyclic compounds with potential antitumor and antimicrobial activities. This illustrates the compound's utility as a precursor in the synthesis of various biologically active molecules (Riyadh, 2011).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide is the non-essential stress kinase Yck2 in Candida albicans . This kinase plays a crucial role in the survival and virulence of the yeast, making it an attractive target for antifungal drug development .
Mode of Action
The compound interacts with its target, Yck2, through hydrophobic bonds and van der Waals interactions , stabilizing the docked complexes . These interactions are maintained over time, as suggested by a 200-nanosecond molecular dynamics simulation . The compound’s binding energy also contributes to its ability to maintain stable interactions with the target .
Biochemical Pathways
The compound affects the biochemical pathways associated with the stress response in Candida albicans . By inhibiting the non-essential stress kinase Yck2, the compound disrupts these pathways, potentially leading to the yeast’s decreased survival and virulence .
Result of Action
The inhibition of Yck2 by the compound results in disrupted stress response pathways in Candida albicans, which may lead to decreased survival and virulence of the yeast . These findings highlight the potential for developing novel antifungal therapies targeting Yck2 .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-13-9-17-21-11-15(12-23(17)22-13)3-2-8-20-18(24)10-14-4-6-16(19)7-5-14/h4-7,9,11-12H,2-3,8,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYQZVLXXFVISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2499396.png)
![1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
![5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2499400.png)

![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2499405.png)


![tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B2499412.png)

![1-(2-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine](/img/structure/B2499414.png)


![2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)
